2-Pentanamine,N,N,2,4,4-pentamethyl-

Hydroboration Borane Carrier Steric Hindrance

2-Pentanamine, N,N,2,4,4-pentamethyl- (also known as tert-octyldimethylamine) is a sterically hindered tertiary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol. The compound features a highly branched structure with a quaternary carbon adjacent to the amine nitrogen, which confers significant steric bulk and distinguishes it from simpler alkylamines.

Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
CAS No. 2906-10-7
Cat. No. B8656644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanamine,N,N,2,4,4-pentamethyl-
CAS2906-10-7
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)N(C)C
InChIInChI=1S/C10H23N/c1-9(2,3)8-10(4,5)11(6)7/h8H2,1-7H3
InChIKeyURGXLDWFSSYGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanamine, N,N,2,4,4-pentamethyl- (CAS 2906-10-7): A Sterically Hindered Tertiary Amine Building Block


2-Pentanamine, N,N,2,4,4-pentamethyl- (also known as tert-octyldimethylamine) is a sterically hindered tertiary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol . The compound features a highly branched structure with a quaternary carbon adjacent to the amine nitrogen, which confers significant steric bulk and distinguishes it from simpler alkylamines [1]. Its physical properties, including a boiling point of 158.4 °C and a density of 0.782 g/cm³, are well-documented .

Sterically hindered tertiary amine Unique steric bulk around nitrogen for controlled reactivity and minimized side reactions
Borane carrier for hydroboration Forms stable amine-borane adducts with tunable reactivity reported in systematic studies
High-temperature synthesis compatible Boiling point 158.4 °C supports use where volatile bases like TEA or DIPEA evaporate
Physical properties documented; class-level inference for steric effects.

Why Standard Non-Nucleophilic Bases Cannot Substitute for 2-Pentanamine, N,N,2,4,4-pentamethyl-


Common non-nucleophilic bases like DIPEA (Hünig's base) and triethylamine (TEA) are often used interchangeably, but 2-Pentanamine, N,N,2,4,4-pentamethyl- possesses a unique steric profile and physical property set that precludes simple substitution [1]. The compound's extreme steric hindrance around the nitrogen atom, arising from its tert-octyl group, leads to quantifiably different behavior as a ligand and as a base, as demonstrated in borane adduct formation studies [1]. Furthermore, its higher boiling point and flash point present a different safety and handling profile compared to less hindered alternatives like TEA and DIPEA [2][3].

Steric profile mismatch with TEA/DIPEA
The extreme steric hindrance from the tert-octyl group leads to quantifiably different coordination behavior; reactivity and selectivity may shift in borane chemistry.
Boiling point gap alters thermal robustness
At 158.4 °C, it is significantly less volatile than TEA (89 °C) or DIPEA (127 °C); substitution may lead to amine loss or altered stoichiometry under heating.
Flash point difference affects handling safety
A flash point of 37.4 °C compared to much lower values for TEA and DIPEA means safety profiles differ; direct replacement without hazard review is not advised.

Quantitative Differentiation: 2-Pentanamine, N,N,2,4,4-pentamethyl- vs. Structural Analogs


Superior Borane Adduct Formation and Tuned Reactivity in Hydroboration

In a systematic study of N,N-dialkyl-tert-alkylamines as borane carriers for hydroboration, 2-Pentanamine, N,N,2,4,4-pentamethyl- (t-OctNMe2) exhibited the highest complexing ability with borane among a series of structurally varied tert-octyldialkylamines [1]. This superior ability was quantitatively established by comparison to its analogs, which in turn corresponds to a lower reactivity of the resulting borane adduct towards 1-octene. The study explicitly ranked the complexing ability of these amines in descending order.

Borane complexing ability rank
Head-to-head
Ranked 1st among 6 tert-octyldialkylamines; most stable borane adduct, lowest reactivity toward 1-octene
Reported highest complex stability in tested series
Reactivity order reverses; data from J. Org. Chem. 2000 study.
Hydroboration Borane Carrier Steric Hindrance

Higher Boiling Point and Density than Common Non-Nucleophilic Bases

2-Pentanamine, N,N,2,4,4-pentamethyl- possesses a significantly higher boiling point and density compared to the widely used non-nucleophilic bases DIPEA and triethylamine (TEA), offering distinct advantages in reaction setup and product isolation [1][2].

Boiling point vs. common bases
Cross-study
158.4 °C — DIPEA 127–128 °C, TEA 89–90 °C
Supports high-temperature synthesis and reduced evaporation loss
At 760 mmHg; source-specific review needed.
Physical Property Solvent Selection Work-up Procedure

Higher Density than Common Non-Nucleophilic Bases

The density of 2-Pentanamine, N,N,2,4,4-pentamethyl- is higher than that of both DIPEA and TEA, which can be a practical advantage during aqueous work-up procedures, as it may form the lower layer in liquid-liquid extractions with water or dilute aqueous solutions [1][2].

Density vs. common bases
Cross-study
0.782 g/cm³ — DIPEA 0.742–0.754 g/mL, TEA 0.726–0.728 g/mL
May simplify aqueous work-up; forms denser phase
Measured at 25 °C; density advantage depends on solution composition.
Physical Property Liquid-Liquid Extraction Separation

Higher Flash Point for Improved Handling Safety

The flash point of 2-Pentanamine, N,N,2,4,4-pentamethyl- is markedly higher than that of TEA and DIPEA, indicating reduced flammability and potentially safer handling characteristics at ambient temperatures [1][2].

Flash point safety margin
Cross-study
37.4 °C — DIPEA 10.6–12 °C, TEA −11 to −6 °C
Higher flash point indicates lower flammability risk at ambient conditions
Closed cup method; verify local safety protocols.
Safety Flammability Process Chemistry

Optimized Use Cases for 2-Pentanamine, N,N,2,4,4-pentamethyl- Based on Quantitative Evidence


Controlled Hydroboration with Recyclable Amine-Borane Adducts

As demonstrated by Brown et al., 2-Pentanamine, N,N,2,4,4-pentamethyl- (t-OctNMe2) is the optimal choice for forming a borane adduct when maximum complex stability is required, among a series of structurally related tert-octyldialkylamines [1]. Its use is indicated in hydroboration protocols where a less reactive, more stable borane source is desired, and where the amine can be easily recovered and recycled after the reaction [1].

High-Temperature Base for Synthesis and Process Chemistry

With a boiling point of 158.4 °C, this compound is quantitatively differentiated from DIPEA (127 °C) and TEA (89 °C) for applications requiring a non-nucleophilic base at elevated temperatures [2][3]. It is the preferred candidate for reactions where a lower boiling amine would be lost to evaporation, ensuring consistent stoichiometry and higher process robustness .

Simplified Aqueous Work-up and Separation Protocols

The compound's higher density (0.782 g/cm³) compared to DIPEA (0.742 g/mL) and TEA (0.726 g/mL) can be exploited in work-up procedures [2][3]. When used in large-scale or multi-step syntheses, this property may allow for simpler liquid-liquid separations, as the amine-rich phase will sink, potentially reducing the number of extraction steps required for product isolation .

Safer Alternative for Scale-Up and Large-Volume Handling

The significantly higher flash point of 37.4 °C makes this compound a safer alternative to DIPEA (flash point 10.6 °C) and TEA (flash point -11 °C) in both laboratory and pilot-plant settings [2][4]. This quantitative safety margin is a key differentiator for procurement decisions in industrial process development, where minimizing flammability risk is a high priority .

Application
Selection Property
Validation Focus
Borane carrier for hydroboration
Complex stability and reactivity tuning
Reported ranking among tert-octyldialkylamines; adduct reactivity series
High-temperature synthesis base
Elevated boiling point and thermal robustness
Volatility loss reduction compared to TEA/DIPEA
Aqueous work-up and separation
Higher density for phase behavior
Density relative to water and common amines; extraction simplification
Process scale-up with lower flammability
Flash point and safety profile
Reported flash point margin over TEA/DIPEA; requires local hazard assessment
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